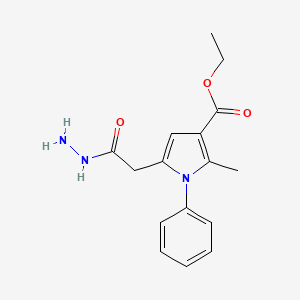![molecular formula C18H17FO2 B14327142 2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid CAS No. 104761-51-5](/img/structure/B14327142.png)
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C18H17FO2 and a molecular weight of 284.325 g/mol . This compound is known for its unique structure, which includes a fluorinated tetrahydronaphthalene moiety attached to a benzoic acid group. It has a density of 1.223 g/cm³ and a boiling point of 437.6°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-5,6,7,8-tetrahydronaphthalene, which is then subjected to a series of reactions to introduce the benzoic acid moiety.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the tetrahydronaphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydronaphthalene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: This compound shares a similar tetrahydronaphthalene structure but differs in the functional groups attached.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Another similar compound with variations in the attached functional groups.
Uniqueness
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid is unique due to its specific combination of a fluorinated tetrahydronaphthalene ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
104761-51-5 |
|---|---|
Formule moléculaire |
C18H17FO2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C18H17FO2/c19-17-10-9-13(14-6-3-4-8-16(14)17)11-12-5-1-2-7-15(12)18(20)21/h1-2,5,7,9-10H,3-4,6,8,11H2,(H,20,21) |
Clé InChI |
JMMMIJYKQVYOGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)CC3=CC=CC=C3C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


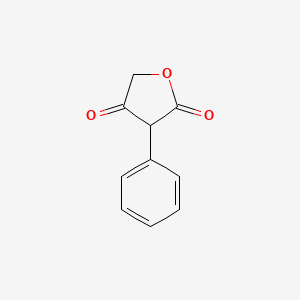
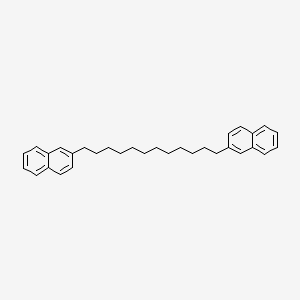
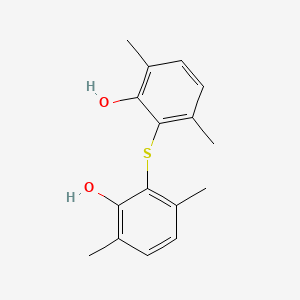
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)
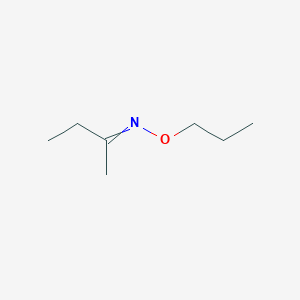
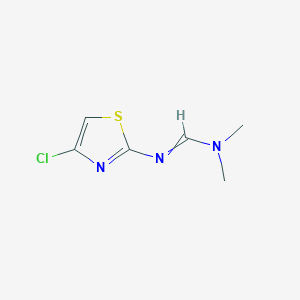
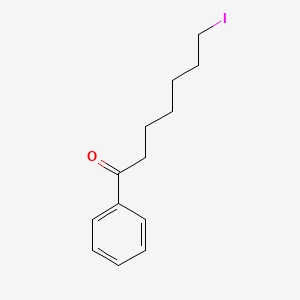
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
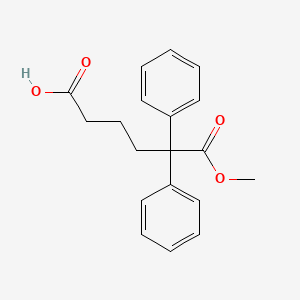
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
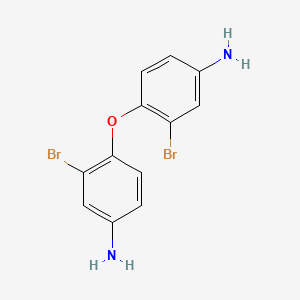
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
